N-Benzylidenedodecylamine
Description
Structure
3D Structure
Properties
CAS No. |
20172-42-3 |
|---|---|
Molecular Formula |
C19H31N |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
N-dodecyl-1-phenylmethanimine |
InChI |
InChI=1S/C19H31N/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16,18H,2-10,14,17H2,1H3 |
InChI Key |
RRDJYGJOZRFVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Coordination Chemistry of N Benzylidenedodecylamine As a Ligand
Design and Synthesis of Metal Complexes Featuring N-Benzylidenedodecylamine and Analogous Imine Ligands
The synthesis of metal complexes with this compound and similar imine ligands typically involves the direct reaction of the pre-synthesized Schiff base with a suitable metal salt in an appropriate solvent. nih.govarcjournals.org The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product's yield and purity. nih.gov For instance, methanolic solutions are often employed for the synthesis of transition metal complexes. arcjournals.org
Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for the preparation of Schiff base metal complexes. nih.gov This technique often leads to shorter reaction times, higher yields, and reduced solvent usage. nih.gov
A general synthetic route for a 1:2 metal to ligand complex can be represented as:
M(X)₂ + 2 (C₁₂H₂₅N=CHC₆H₅) → [M(C₁₂H₂₅N=CHC₆H₅)₂]X₂
Where M is a divalent metal ion and X is an anion.
Investigation of Metal-Ligand Interactions and Coordination Modes
The coordination of this compound to a metal center primarily occurs through the lone pair of electrons on the nitrogen atom of the imine group. arcjournals.org This interaction forms a coordinate covalent bond, where the ligand acts as a Lewis base and the metal ion as a Lewis acid. purdue.edu The stability and nature of this bond are influenced by several factors, including the nature of the metal ion and the electronic properties of the ligand. researchgate.netdalalinstitute.com
The formation of a metal-ligand bond in this compound complexes involves both σ-donation from the ligand to the metal and, in some cases, π-backbonding from the metal to the ligand. libretexts.org The nitrogen atom of the imine group donates its lone pair of electrons to an empty orbital of the metal ion, forming a σ-bond. libretexts.org For transition metals with filled d-orbitals, there can be a back-donation of electron density from the metal's d-orbitals to the π* anti-bonding orbitals of the C=N bond. libretexts.org This π-backbonding strengthens the metal-ligand bond and can influence the electronic properties of the complex. libretexts.org
The electronic structure of these complexes can be probed using various spectroscopic techniques, including UV-Visible and infrared spectroscopy. zkdx.chcaltech.edu The coordination of the imine nitrogen to the metal center typically results in a shift of the C=N stretching frequency in the infrared spectrum to a lower wavenumber, providing evidence of bond formation. ijirmf.com
The electronic properties of the metal center significantly impact the extent of backbonding. libretexts.org More electron-rich metal centers are more effective at backbonding to the imine ligand. libretexts.org
The steric bulk of the dodecyl chain in this compound plays a significant role in determining the stereochemistry of its metal complexes. The long alkyl chain can create a specific steric environment around the metal center, influencing the coordination number and geometry. For instance, in some cases, the steric hindrance may favor the formation of complexes with lower coordination numbers.
The coordination of this compound, which is a monodentate ligand, can lead to various geometries depending on the metal ion and the presence of other ligands. ncert.nic.in Common geometries include tetrahedral, square planar, and octahedral. jscimedcentral.com The specific arrangement of the ligands around the central metal ion is known as the coordination sphere. ncert.nic.in
Advanced Spectroscopic and Diffraction Characterization of this compound Coordination Compounds
A suite of advanced analytical techniques is employed to fully characterize the structure and properties of this compound metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the this compound ligand to the metal ion. mdpi.comijcr.info A key diagnostic feature is the shift in the stretching frequency of the imine (C=N) bond upon complexation. ijirmf.com This shift to a lower frequency is indicative of the donation of electron density from the nitrogen atom to the metal center, which weakens the C=N double bond. ijirmf.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its environment within the complex. arcjournals.org Shifts in the chemical shifts of the protons and carbons near the imine group upon coordination can further confirm the metal-ligand interaction.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex. ekb.eg The absorption bands observed can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, providing insights into the electronic structure and bonding. caltech.edu
Table 1: Spectroscopic Data for a Hypothetical Ni(II) Complex of this compound
| Spectroscopic Technique | Key Observation | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift of ν(C=N) from ~1630 cm⁻¹ to ~1610 cm⁻¹ | Coordination of the imine nitrogen to the Ni(II) center. |
| ¹H NMR Spectroscopy | Downfield shift of the imine proton (CH=N) | Confirmation of metal-ligand interaction. |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions of the Ni(II) ion in the complex. |
| X-ray Diffraction | Determination of a tetrahedral geometry around Ni(II) | Precise structural elucidation of the complex. |
Reactivity and Stability Profiles of this compound Metal Complexes
The reactivity of this compound metal complexes is influenced by the nature of both the metal ion and the ligand. rsc.org The long alkyl chain can provide a protective, lipophilic sheath around the metal center, potentially affecting its accessibility to incoming reactants.
The stability of a coordination complex can be described in two ways: thermodynamic stability and kinetic stability. researchgate.net Thermodynamic stability refers to the extent to which the complex will form at equilibrium and is related to the metal-ligand bond energy. researchgate.netdalalinstitute.com Kinetic stability, on the other hand, relates to the speed at which a complex undergoes reactions, such as ligand substitution. uvic.ca
Several factors influence the stability of this compound metal complexes:
Nature of the Metal Ion: The charge and size of the metal ion are critical. dalalinstitute.com Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing size of the metal ion. slideshare.net
Nature of the Ligand: The basicity of the imine nitrogen affects the strength of the metal-ligand bond. More basic ligands tend to form more stable complexes. slideshare.net
Chelate Effect: While this compound is a monodentate ligand, analogous multidentate Schiff base ligands can form more stable complexes due to the chelate effect, which is an entropic advantage. libretexts.org
The reactivity of these complexes can be explored in various catalytic applications, where the metal center acts as the active site. The steric and electronic properties imparted by the this compound ligand can be tailored to control the selectivity and activity of the catalyst.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzaldehyde (B42025) |
Catalytic Applications of N Benzylidenedodecylamine Derived Systems
N-Benzylidenedodecylamine as a Precursor for Catalytically Active Species
This compound can act as a precursor for the in-situ generation of catalytically active species. For instance, in the acceptorless dehydrogenative coupling of alcohols and amines, an osmium-polyhydride complex has been identified as an efficient catalyst precursor for the formation of imines, including this compound itself. csic.es This process involves the coupling of benzyl (B1604629) alcohol with dodecylamine (B51217), highlighting the role of the amine in the catalytic cycle. csic.es
Furthermore, the cyclometalation of N-(benzylidene)benzylamines with ruthenium complexes has been shown to produce cycloruthenated complexes that are active catalyst precursors for transfer hydrogenation reactions. ub.es This regioselective process yields endo-derivatives, which have been successfully employed in the reduction of ketones. ub.es
Role of this compound-Based Ligands in Homogeneous Catalysis
In homogeneous catalysis, ligands play a crucial role in stabilizing metal centers and influencing the outcome of the reaction. iitm.ac.insmith.edu this compound and related imines can be transformed into more complex ligands, which then coordinate to a metal, or the imine functionality itself can coordinate to a metal center, forming part of a larger ligand framework. These ligand systems are instrumental in various catalytic reactions. iitm.ac.insmith.edu
Hydrogenation and Transfer Hydrogenation Reactions
While direct data on this compound as a ligand in hydrogenation is limited, the broader class of imines and their derivatives are known to participate in such reactions. For example, manganese pincer complexes have been shown to be highly efficient for the hydrogenation of various unsaturated functional groups, including imines, to the corresponding amines. nih.gov Similarly, ruthenium complexes are effective for the hydrogenation of esters, aldehydes, amides, and nitriles. tcichemicals.com The transfer hydrogenation of ketones has been successfully achieved using cycloruthenated complexes derived from N-(benzylidene)benzylamines, which act as catalyst precursors. ub.es These reactions often exhibit high conversion rates and can be performed under relatively mild conditions. ub.esnih.gov
| Catalyst System | Substrate | Product | Key Findings |
| Osmium-polyhydride complex | Benzyl alcohol and dodecylamine | This compound | Efficient catalyst precursor for imine formation via acceptorless dehydrogenative coupling. csic.es |
| Cycloruthenated N-(benzylidene)benzylamine complexes | Acetophenone, Benzophenone | 1-Phenylethanol, Diphenylmethanol | Active precursors for transfer hydrogenation; enantiomeric excess up to 77% achieved with chiral derivatives. ub.es |
| Manganese(I)-CNP pincer complex | Imines | Amines | Highly efficient and stable catalyst for the hydrogenation of various unsaturated functional groups. nih.gov |
Oxidation Processes
C-H Functionalization and Cross-Coupling Reactions
C-H functionalization and cross-coupling reactions represent powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. scielo.brwikipedia.orgsigmaaldrich.com While direct examples involving this compound are sparse, the underlying principles suggest its potential utility. For instance, imine directing groups have been used in cobalt-catalyzed C-H carbonylation. mdpi.com Palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical synthesis, often rely on ligands to control the reaction's efficiency and selectivity. researchgate.netrsc.org The mechanism of these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov The design of ligands, potentially derived from this compound, can influence each of these steps.
Heterogeneous Catalysis Employing this compound-Incorporated Frameworks
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. wikipedia.orglibretexts.org this compound or its derivatives can be incorporated into solid supports to create heterogeneous catalysts.
Immobilization can be achieved through several methods, including covalent grafting to supports like silica (B1680970) or incorporation into the structure of metal-organic frameworks (MOFs). csic.esmdpi.comrsc.org MOFs, with their porous nature and tunable metal centers, are particularly promising platforms for developing catalysts for C-H activation and cross-coupling reactions. csic.es The functionalization of these solid supports with molecules like this compound can create specific active sites, influencing the catalyst's activity and selectivity. rsc.org
Regio- and Stereoselectivity in this compound-Catalyzed Reactions
Regio- and stereoselectivity are critical aspects of catalysis, determining the specific isomer of a product that is formed. masterorganicchemistry.com In the context of this compound-derived systems, these selectivities are highly dependent on the structure of the catalyst and the reaction conditions.
For example, the cycloruthenation of N-(benzylidene)benzylamines is completely regioselective, leading exclusively to the endo-metallacycle. ub.esresearchgate.net When chiral imines derived from enantiopure amines are used, the resulting cycloruthenated complexes can act as catalysts for enantioselective transfer hydrogenation, achieving significant enantiomeric excess (up to 77% ee for the reduction of acetophenone). ub.es The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states, which can be influenced by the chiral elements within the catalyst. harvard.edu The use of chiral ligands is a common strategy to induce enantioselectivity in a wide range of catalytic reactions, including hydrogenation and various bond-forming reactions. wikipedia.orgnih.govmdpi.com
Catalyst Stability, Reusability, and Deactivation Mechanisms in this compound Systems
The long-term performance of a catalyst is a critical factor in its practical and industrial viability. This section explores the stability, reusability, and common deactivation pathways observed in catalytic systems derived from this compound and structurally similar Schiff bases. While direct research on the deactivation of this compound-derived catalysts is limited, studies on analogous long-chain alkyl Schiff base complexes provide valuable insights into their operational robustness.
The stability and recyclability of Schiff base metal complexes are influenced by a variety of factors, including the nature of the metal center, the structure of the Schiff base ligand, and the reaction conditions. For instance, the length of the alkyl chain in N-benzylidene-alkylamine ligands can significantly impact the catalytic activity and reusability of the resulting complexes.
Research on a series of self-assembled Palladium(II)-alkyl Schiff base complexes demonstrated that a moderate alkyl chain length can lead to highly active and recyclable catalysts for Suzuki coupling reactions. rsc.org This is attributed to a suitable orientation and an electron-rich environment that facilitates the formation of stable palladium-ligand bonds and the insertion of the metal into the aryl-halide bond. rsc.org
Heterogeneous catalysts derived from Schiff base complexes are generally favored for their ease of separation and potential for reuse. researchgate.netresearchgate.net Methods like filtration or magnetic separation can be employed to recover the catalyst from the reaction mixture for subsequent cycles. rsc.orgnih.gov
Detailed Research Findings on Reusability
| Catalyst System | Reaction | Number of Cycles | Observed Change in Activity |
|---|---|---|---|
| Self-assembled Pd(II)-alkyl Schiff base complex | Suzuki coupling reaction | Not specified | Catalyst with a moderate alkyl chain length showed high recyclability. rsc.org |
| Cobalt nanoparticles from Cobalt-salen complex | Reductive amination | 3 | Significant decrease in activity and selectivity after the third cycle. rsc.org |
| Silica gel supported sodium hydrogen sulfate | Schiff base synthesis | Multiple | Can be reused after washing and activation, making the process more economical. scispace.com |
| Fe3O4@TiO2 | Photocatalytic Schiff base synthesis | Not specified | Potential for solution reusability. mdpi.com |
Deactivation Mechanisms
The loss of catalytic activity in Schiff base-derived systems can occur through several mechanisms:
Leaching: The dissolution of the active metal species from the support into the reaction medium is a common deactivation pathway for heterogeneous catalysts. mdpi.com This irreversible loss of the catalytic center leads to a significant drop in performance.
Poisoning: Certain molecules present in the reaction mixture can bind strongly to the active sites of the catalyst, blocking them from participating in the catalytic cycle. For example, some Co-Schiff base catalysts have been shown to be deactivated by quinones, which can form inactive complexes with the cobalt center or scavenge key catalytic intermediates. osti.gov
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst structure, including the Schiff base ligand or the support material. This can result in the agglomeration of metal nanoparticles, reducing the number of accessible active sites.
Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block pores and active sites, thereby hindering the access of reactants to the catalytic centers.
Dimerization: In some cases, catalyst deactivation can occur through the dimerization of the metal centers, particularly in the absence of bulky substituents on the ligand that would sterically hinder this process. mdpi.com
Understanding these deactivation pathways is crucial for the rational design of more robust and long-lasting catalysts based on this compound and related Schiff bases for various catalytic applications.
Theoretical and Computational Investigations of N Benzylidenedodecylamine
Quantum Chemical Calculations of N-Benzylidenedodecylamine Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule. wikipedia.orgresearchoutreach.org From this, a wealth of information about the molecule's structure, stability, and reactivity can be derived.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a versatile and accurate tool for studying organic molecules. mdpi.com In DFT, the total energy of the system is expressed as a functional of the electron density, which simplifies the complexity of the many-electron problem. researchgate.net
For this compound, DFT calculations can be employed to optimize its molecular geometry, predict its vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic properties. A key aspect of DFT studies is the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. researchgate.net Commonly used functionals for organic molecules include B3LYP and dispersion-corrected functionals like B3LYP-D3. researchgate.net
A typical DFT study on this compound would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Analysis: Confirming that the optimized structure is a true minimum on the potential energy surface and obtaining theoretical vibrational spectra.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis: Visualizing the charge distribution on the molecule's surface to identify regions susceptible to electrophilic and nucleophilic attack. orientjchem.org
Table 1: Representative DFT-Calculated Properties for an Imine Compound
| Property | Calculated Value | Method/Basis Set |
| Optimized Energy | [Value] | B3LYP/6-311G(d,p) |
| HOMO Energy | [Value] eV | B3LYP/6-311G(d,p) |
| LUMO Energy | [Value] eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | [Value] eV | B3LYP/6-311G(d,p) |
| Dipole Moment | [Value] Debye | B3LYP/6-311G(d,p) |
Note: The values in this table are placeholders and would be obtained from specific DFT calculations on this compound.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.orglibretexts.org These methods aim to solve the electronic Schrödinger equation from the ground up, providing a rigorous theoretical description of the molecule. wikipedia.org
The simplest ab initio method is the Hartree-Fock (HF) method, which provides a good starting point but neglects electron correlation. wikipedia.org More advanced and computationally expensive methods, known as post-Hartree-Fock methods, are used to incorporate electron correlation and achieve higher accuracy. wikipedia.org These include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.org
For this compound, ab initio calculations can provide benchmark data to validate the results obtained from more approximate methods like DFT. For instance, high-level ab initio calculations can be used to obtain very accurate energies and geometries, which can then be used to assess the performance of different DFT functionals. While computationally demanding for a molecule of this size, fragment-based ab initio methods can be employed to make such calculations more feasible. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netchemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of this compound. researchgate.netnih.gov
The long dodecyl chain in this compound suggests a high degree of conformational flexibility. MD simulations can explore the various possible conformations of the molecule by simulating its dynamic behavior in a given environment (e.g., in a solvent or in the solid state). whiterose.ac.uk This allows for the identification of the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. mdpi.com In a condensed phase, molecules of this compound will interact with each other through various non-covalent forces, such as:
Van der Waals forces: These include London dispersion forces, which are particularly significant for the long alkyl chain, and dipole-dipole interactions arising from the polar imine group. libretexts.org
π-π stacking: The benzyl (B1604629) group can participate in π-π stacking interactions with neighboring aromatic rings.
Hydrogen bonding: Although this compound itself does not have strong hydrogen bond donors, the nitrogen atom of the imine group can act as a hydrogen bond acceptor. libretexts.orgharvard.edu
MD simulations can quantify the strength and nature of these interactions and reveal how they influence the packing of the molecules in the solid state or their behavior in solution. wikipedia.org
Table 2: Key Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Potential Finding |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | Indicates the stability of the molecule's conformation over the simulation time. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Reveals changes in the overall shape and folding of the molecule. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Provides information about the local structure and intermolecular distances. |
| Number of Hydrogen Bonds | The number of hydrogen bonds formed between molecules. | Quantifies the extent of hydrogen bonding interactions. |
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. uit.nosmu.edu For reactions involving this compound, such as its formation via the condensation of benzaldehyde (B42025) and dodecylamine (B51217), or its hydrolysis back to the starting materials, computational methods can provide a step-by-step picture of the reaction pathway.
By mapping the potential energy surface (PES) of the reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates. smu.edu The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. ethz.ch
DFT methods are commonly used to study reaction mechanisms of organic compounds. mdpi.comnih.gov For a given reaction, the geometries of the reactants, products, intermediates, and transition states are optimized. The energies of these species are then used to construct a reaction energy profile, which illustrates the energy changes that occur as the reaction progresses. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products. mdpi.com
These computational studies can help to:
Confirm or refute proposed reaction mechanisms.
Identify the rate-determining step of a reaction.
Understand the role of catalysts.
Predict the stereoselectivity of a reaction.
Predictive Modeling for Structure-Reactivity Relationships of this compound Analogs
Computational methods can be used to build predictive models that relate the structure of a molecule to its reactivity. For this compound and its analogs, this involves systematically modifying the chemical structure (e.g., by changing the substituents on the benzyl group or varying the length of the alkyl chain) and calculating a set of molecular descriptors for each analog.
These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). By correlating these descriptors with experimentally observed reactivity data (e.g., reaction rates, equilibrium constants), it is possible to develop a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model.
Such models can be used to:
Predict the reactivity of new, unsynthesized analogs.
Identify the key structural features that govern reactivity.
Guide the design of new molecules with desired properties.
Development of Novel Computational Methodologies Applicable to Imine Systems
The study of imine systems, including this compound, can also drive the development of new computational methodologies. nih.govrsc.org For example, the accurate description of non-covalent interactions, which are crucial in imine chemistry, is an active area of research in computational chemistry. scielo.org.mx The development of new DFT functionals with improved accuracy for these interactions is an ongoing effort. researchgate.netuniversite-paris-saclay.fr
Furthermore, the development of more efficient computational algorithms and the use of machine learning techniques are enabling the study of larger and more complex imine systems. researchgate.net These advancements will allow for more accurate predictions of the properties and reactivity of molecules like this compound and will facilitate the in silico design of new functional materials and catalysts based on the imine scaffold. nih.govresearchgate.net
Advanced Materials Science Applications of N Benzylidenedodecylamine Derived Architectures
Incorporation of N-Benzylidenedodecylamine into Functional Polymeric Materials
The integration of this compound units into polymer chains can yield materials with novel thermal, mechanical, and optical properties. The rigid N-benzylidene core can introduce liquid crystalline behavior, while the flexible dodecyl chain can act as a plasticizer or influence solubility and processability.
Synthesis Strategies: The synthesis of polymers containing this compound can be approached through several methods. One common strategy involves the polymerization of monomers that already contain the this compound moiety. This can be achieved through techniques like free radical polymerization if the monomer contains a polymerizable group such as a vinyl or acrylate (B77674) function. Another approach is the post-polymerization modification of a pre-existing polymer with reactive side groups that can be converted to or reacted with this compound.
Properties and Characterization: Polymers incorporating this compound are expected to exhibit properties influenced by both the rigid aromatic and the flexible aliphatic components. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the successful incorporation of the this compound units into the polymer backbone or as side chains. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal the thermal transitions and stability of these polymers. For instance, the presence of the this compound moiety may lead to the appearance of liquid crystalline phases, which can be observed through techniques like polarized optical microscopy.
| Polymer Type | Synthesis Method | Key Properties | Characterization Techniques |
| Copolymers | Free radical copolymerization of a vinyl-functionalized this compound monomer with other monomers. | Potential for liquid crystallinity, tunable thermal properties. | NMR, FTIR, GPC, DSC, TGA, POM |
| Graft Copolymers | "Grafting from" or "grafting to" methods on a polymer backbone with suitable reactive sites. | Modified surface properties, improved solubility in specific solvents. | NMR, FTIR, TGA |
This compound in the Design of Responsive Materials
The imine bond in this compound is susceptible to hydrolysis under acidic conditions, which can be exploited in the design of pH-responsive materials. This reversible cleavage of the imine linkage can lead to changes in the material's structure, solubility, or other properties.
pH-Responsive Systems: Polymers or hydrogels containing this compound can be designed to be stable at neutral or basic pH but to degrade or alter their structure in an acidic environment. This property is of interest for applications such as controlled drug delivery, where a therapeutic agent could be released in the acidic microenvironment of a tumor or within the endosomes of a cell. The dodecyl chain can further contribute to the hydrophobic domains in amphiphilic systems, which can self-assemble into micelles or vesicles that encapsulate cargo.
| Stimulus | Mechanism of Response | Potential Application |
| pH | Hydrolysis of the imine bond | Controlled drug release, smart coatings |
| Temperature | Alteration of the LCST in copolymers | Smart hydrogels, sensors |
Development of this compound-Modified Surfaces and Interfaces
The amphiphilic nature of this compound, with its polar imine head and nonpolar dodecyl tail, makes it a candidate for modifying the properties of surfaces and interfaces.
Surface Functionalization: Surfaces of various materials, including nanoparticles and flat substrates, can be functionalized with this compound to alter their wettability, adhesion, and biocompatibility. The amine group of dodecylamine (B51217), a precursor to this compound, can be used to anchor the molecule to surfaces with appropriate functional groups, such as carboxyl or hydroxyl groups, through covalent bonding.
Langmuir-Blodgett Films: The amphiphilic character of this compound suggests its potential for forming organized monomolecular layers at the air-water interface, known as Langmuir films. These films can then be transferred onto solid substrates to create Langmuir-Blodgett (LB) films with highly ordered structures. Such films could have applications in molecular electronics, sensors, and as model membranes. The packing and orientation of the molecules in the film would be influenced by factors such as surface pressure and the pH of the subphase.
| Surface/Interface Application | Key Feature | Potential Benefit |
| Nanoparticle surface modification | Amphiphilicity | Improved dispersibility in various solvents, targeted delivery |
| Langmuir-Blodgett films | Self-assembly at interfaces | Creation of highly ordered thin films for electronic and optical applications |
Nanomaterials and Self-Assembly Utilizing this compound Units
The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. The molecular architecture of this compound is conducive to self-assembly processes, driven by a combination of π-π stacking of the aromatic rings, van der Waals interactions between the dodecyl chains, and potential dipole-dipole interactions of the imine group.
Micelle Formation: In aqueous environments, amphiphilic block copolymers containing this compound as the hydrophobic block can self-assemble into micelles. rsc.orgnih.gov These micelles would consist of a hydrophobic core, formed by the this compound segments, and a hydrophilic corona. rsc.orgnih.gov The core can serve as a reservoir for hydrophobic drugs or imaging agents, while the corona provides stability in aqueous media. rsc.org
Liquid Crystalline Nanostructures: The tendency of the N-benzylidene moiety to promote liquid crystalline ordering can be harnessed to create self-assembled nanomaterials with anisotropic properties. Depending on the molecular design and processing conditions, this compound-containing molecules or polymers could form various liquid crystalline phases, such as nematic or smectic phases, at the nanoscale. These ordered structures could be useful in the fabrication of optical films and sensors.
Research Findings on Self-Assembly:
| Self-Assembled Structure | Driving Forces | Potential Applications |
| Micelles | Hydrophobic interactions, amphiphilicity | Drug delivery, nanoreactors |
| Liquid Crystalline Phases | π-π stacking, van der Waals forces | Optical devices, sensors |
| Nanoparticles | Encapsulation within block copolymer micelles | Targeted drug delivery, bioimaging |
Environmental Chemistry of N Benzylidenedodecylamine: Degradation Pathways and Transformation Products
Abiotic Degradation Pathways of N-Benzylidenedodecylamine
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic degradation pathways are expected to be photolytic and hydrolytic degradation.
Photolytic Degradation Processes
Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. Schiff bases, the chemical class to which this compound belongs, are known to undergo photocatalytic degradation. This process often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are powerful oxidizing agents that can break down organic molecules.
The general mechanism for the photocatalytic degradation of organic pollutants by Schiff base complexes often involves the excitation of the complex by light, leading to the formation of an electron-hole pair. These can then react with water and oxygen to produce reactive oxygen species that attack the pollutant molecule. While specific studies on this compound are absent, the presence of the imine (C=N) bond and aromatic rings suggests susceptibility to photodegradation, likely leading to the cleavage of the imine bond and oxidation of the aromatic and alkyl components.
Hydrolytic Degradation Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The imine bond in this compound is susceptible to hydrolysis, which would be a primary mechanism of abiotic degradation in aqueous environments. wikipedia.org This reaction is essentially the reverse of the condensation reaction that forms the imine.
The hydrolysis of an imine is typically catalyzed by acid and results in the formation of the parent aldehyde (benzaldehyde) and primary amine (dodecylamine). masterorganicchemistry.com The general mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon. Subsequent proton transfer and elimination steps lead to the cleavage of the C=N bond.
Table 1: Postulated Hydrolytic Degradation Products of this compound
| Precursor Compound | Degradation Pathway | Resulting Products |
| This compound | Hydrolysis | Benzaldehyde (B42025), Dodecylamine (B51217) |
Biotic Degradation of this compound
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. While no studies have specifically investigated the biotic degradation of this compound, inferences can be drawn from research on related compounds.
Microbial Transformation Pathways
Microorganisms are known to degrade a wide variety of organic compounds. The microbial transformation of this compound would likely begin with the enzymatic hydrolysis of the imine bond, yielding benzaldehyde and dodecylamine. These initial transformation products are then likely to be further metabolized by microorganisms.
For instance, dodecylamine, a long-chain alkylamine, could be utilized as a carbon and nitrogen source by some bacteria. The degradation would likely proceed through oxidation of the alkyl chain. Benzaldehyde can be oxidized by microbial aldehyde dehydrogenases to benzoic acid, which can then enter central metabolic pathways and be further degraded.
Enzyme-Mediated Degradation
Specific enzymes capable of degrading this compound have not been identified. However, based on its structure, hydrolases such as iminases could potentially catalyze the cleavage of the C=N bond. Following this initial step, other enzymes such as monooxygenases and dehydrogenases would likely be involved in the further breakdown of the resulting benzaldehyde and dodecylamine. The degradation of long-chain alkanes, which are structurally related to the dodecyl group of dodecylamine, is known to be initiated by monooxygenases that introduce a hydroxyl group, leading to subsequent oxidation.
Identification and Characterization of this compound Transformation Products
There is a lack of specific research identifying and characterizing the transformation products of this compound in environmental systems. However, based on the predicted degradation pathways, the primary transformation products would be its constituent amine and aldehyde.
Table 2: Predicted Transformation Products of this compound
| Degradation Pathway | Predicted Primary Transformation Products | Potential Subsequent Products |
| Hydrolysis | Benzaldehyde, Dodecylamine | Benzoic acid, products of dodecylamine degradation |
| Photodegradation | Benzaldehyde, Dodecylamine, various oxidized fragments | Benzoic acid, smaller organic acids, CO₂ |
| Microbial Degradation | Benzaldehyde, Dodecylamine | Benzoic acid, fatty acids, biomass, CO₂ |
Further research utilizing analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be necessary to definitively identify and quantify the transformation products of this compound under various environmental conditions.
Modeling Environmental Fate and Persistence of this compound (excluding ecological impact)
The environmental fate and persistence of a chemical compound are crucial for understanding its potential to remain in various environmental compartments. For this compound, a comprehensive assessment involves the use of predictive models that estimate its behavior based on its chemical structure. These models are particularly valuable in the absence of extensive experimental data. This section focuses on the application of such models to predict the degradation pathways and persistence of this compound.
Predictive Modeling of Degradation Pathways
Hydrolysis: The imine (-C=N-) functional group in this compound is susceptible to hydrolysis, which is the cleavage of the chemical bond by reaction with water. The rate of hydrolysis is often pH-dependent. The HYDROWIN™ module within EPI Suite™ can estimate the hydrolysis rate constant for various classes of chemicals chemistryforsustainability.org. For Schiff bases like this compound, hydrolysis would lead to the formation of benzaldehyde and dodecylamine. The estimated hydrolysis half-life can vary significantly with pH.
Atmospheric Oxidation: If released into the atmosphere, this compound can be degraded by reacting with photochemically produced hydroxyl (OH) radicals. The AOPWIN™ program in EPI Suite™ estimates the rate constant for this reaction, which is a key indicator of the compound's atmospheric lifetime chemistryforsustainability.org. The model calculates the rate constant based on the contribution of different structural fragments of the molecule.
Biodegradation: Biodegradation is a critical process for the removal of organic chemicals from soil and water. The BIOWIN™ module of EPI Suite™ predicts the probability and rate of aerobic and anaerobic biodegradation chemistryforsustainability.org. These predictions are based on fragment contribution methods and expert surveys, providing a qualitative and quantitative assessment of the compound's biodegradability.
Estimated Environmental Fate Parameters
To provide a quantitative understanding of this compound's environmental fate, the following table presents estimated values for key parameters obtained from predictive models like EPI Suite™. It is important to note that these are estimated values and should be used for screening-level assessment in the absence of experimental data.
| Environmental Fate Parameter | Predicted Value/Estimation | Modeling Program (within EPI Suite™) | Significance for Persistence |
|---|---|---|---|
| Hydrolysis Half-Life (t1/2) at pH 7 | Estimated to be in the order of hours to days | HYDROWIN™ | Indicates relatively low persistence in neutral aqueous environments due to the lability of the imine bond. |
| Atmospheric Oxidation Half-Life (t1/2) | Estimated to be in the order of hours | AOPWIN™ | Suggests rapid degradation in the atmosphere, limiting long-range transport. |
| Biodegradation Probability | Predicted to be biodegradable | BIOWIN™ | Suggests that microorganisms can break down the compound, reducing its persistence in soil and water. |
| Ultimate Biodegradation Timeframe | Weeks to months | BIOWIN™ | Provides a qualitative estimate of the time required for complete mineralization. |
| Anaerobic Biodegradation | Predicted to be possible | BIOWIN™ | Indicates potential for degradation in environments lacking oxygen, such as sediments. |
Persistence Assessment
Based on the modeled data, this compound is not expected to be a highly persistent chemical in the environment. The susceptibility of the imine bond to hydrolysis is a major factor contributing to its relatively short environmental half-life in aqueous compartments. Furthermore, its predicted rapid atmospheric oxidation and biodegradability in both aerobic and anaerobic conditions suggest that it would be removed from various environmental media over a moderate timescale.
The persistence of a chemical is often categorized based on its half-life in different environmental compartments. While specific regulatory criteria vary, the modeled degradation rates for this compound generally indicate a low to moderate persistence potential. However, it is crucial to consider that the actual environmental persistence can be influenced by a variety of factors not fully captured by these models, such as temperature, microbial population density, and the presence of other substances.
Advanced Analytical Techniques for Research on N Benzylidenedodecylamine
Chromatographic and Hyphenated Techniques for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of N-Benzylidenedodecylamine research, GC-MS is instrumental for purity assessment, reaction monitoring, and identification of related substances. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
A typical GC-MS analysis of this compound would involve injecting a solution of the sample into the gas chromatograph. The compound would then be vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. Given the structure of this compound, a non-polar or medium-polarity column would likely be employed.
Following separation in the GC, the eluted this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The fragmentation pattern is a molecular fingerprint that allows for the structural elucidation of the compound. For this compound, the fragmentation would be expected to occur at the weaker bonds, such as the C-N single bond and within the long alkyl chain. Common fragmentation patterns for imines include cleavage of the bond alpha to the nitrogen atom. The mass spectrum of a structurally similar compound, N-benzylidenebenzylamine, shows characteristic fragments that can be extrapolated to predict the fragmentation of this compound nist.gov.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 273 | Molecular Ion [C₁₉H₃₁N]⁺ |
| 104 | [C₇H₆N]⁺ - Resulting from cleavage of the N-dodecyl bond |
| 91 | [C₇H₇]⁺ - Tropylium ion, a common fragment from benzyl (B1604629) groups |
| 168 | [C₁₂H₂₆]⁺ - Dodecyl cation fragment |
It is important to note that the actual mass spectrum would need to be determined experimentally to confirm these predictions. The relative abundance of these fragments would provide further structural information.
Advanced Diffraction and Microscopy Techniques for this compound-Related Materials
Advanced diffraction and microscopy techniques are crucial for characterizing the solid-state structure and morphology of this compound and materials derived from it. These techniques provide insights into the atomic arrangement, crystal packing, and surface features of these materials.
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of crystalline solids. For this compound, which is expected to be a solid at room temperature, single-crystal X-ray diffraction could be used to determine its precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) would be useful for phase identification and assessing the crystallinity of bulk samples nih.gov. The diffraction pattern of a related Schiff base, (E)-N′-benzylidene-2-methoxybenzohydrazide, reveals detailed structural information that can be obtained through this technique nih.gov.
Table 2: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 22.1 |
| β (°) | 95.5 |
| Z | 4 |
Note: This data is hypothetical and would require experimental determination.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques for visualizing the surface morphology and internal structure of materials, respectively. While this compound itself may not be the primary subject of such analyses, these techniques would be invaluable for studying materials where it is a component, such as in polymers, nanoparticles, or self-assembled monolayers. SEM can provide high-resolution images of the surface topography, while TEM can reveal details about the internal structure, particle size, and dispersion jeolusa.com. For instance, if this compound were used to functionalize nanoparticles, TEM would be essential to characterize the resulting composite material.
Validation of Analytical Methods for Specific Research Applications
Validation of an analytical method is the process of demonstrating that the method is suitable for its intended purpose. For research on this compound, any quantitative analytical method, such as GC-MS, would require thorough validation to ensure the reliability and accuracy of the results. The validation process involves evaluating several key parameters as outlined by international guidelines such as the International Council for Harmonisation (ICH) researchgate.neteuropa.eu.
The main parameters for method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This would involve analyzing blank samples and samples spiked with potential impurities to ensure no interference with the this compound peak.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Within-laboratory variations on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Typical Acceptance Criteria for a Validated GC-MS Method for this compound
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
The successful validation of an analytical method for this compound is a prerequisite for its use in quality control, stability studies, and other research applications where accurate quantification is essential impactfactor.orgnih.govnih.gov.
Future Research Directions and Emerging Paradigms in N Benzylidenedodecylamine Chemistry
Interdisciplinary Research Opportunities with N-Benzylidenedodecylamine
The amphiphilic nature of this compound, arising from its aromatic and long aliphatic components, makes it a prime candidate for interdisciplinary research. A significant area of opportunity lies in the field of biomaterials and biomedical engineering . The long alkyl chain can facilitate interactions with cell membranes, suggesting potential applications in drug delivery systems. Future studies could explore the use of this compound in the formation of vesicles or micelles for encapsulating therapeutic agents. Furthermore, its structural similarity to some biologically active Schiff bases warrants investigation into its potential antimicrobial, antifungal, or anticancer properties nih.govgsconlinepress.compjoes.comsemanticscholar.orgresearchgate.net. Research in this area would necessitate collaboration between organic chemists, biochemists, and pharmacologists to synthesize and evaluate new derivatives and their biological efficacy.
Another promising interdisciplinary frontier is in the development of advanced sensors . The imine (C=N) linkage and the aromatic ring in this compound can interact with various analytes, including metal ions. By incorporating this molecule into sensor arrays, potentially as a self-assembled monolayer, it may be possible to create selective and sensitive detection platforms for environmental monitoring or industrial process control mdpi.comresearchgate.net. This research would benefit from the combined expertise of analytical chemists, materials scientists, and electrical engineers.
Challenges and Unexplored Avenues in the Synthesis and Catalysis of this compound
While the synthesis of this compound can be achieved through the condensation of benzaldehyde (B42025) and dodecylamine (B51217), there are still challenges and unexplored avenues to enhance the efficiency, sustainability, and versatility of its production. A key challenge is the development of green synthetic methodologies . Traditional methods often rely on volatile organic solvents and may require elevated temperatures rsc.org. Future research should focus on solvent-free reaction conditions, the use of microwave or ultrasonic irradiation to accelerate the reaction, and the exploration of biodegradable catalysts gsconlinepress.comrsc.org.
In the realm of catalysis, the use of this compound as a ligand for the preparation of novel metal complexes is a largely unexplored area. The nitrogen atom of the imine group can coordinate with a variety of transition metals, creating catalysts with potential applications in a range of organic transformations, such as oxidation, reduction, and C-N bond formation reactions nih.govpjoes.comnii.ac.jpresearchgate.netmdpi.comresearchgate.net. A significant challenge will be to design and synthesize well-defined metal complexes of this compound and to systematically investigate their catalytic activity and selectivity. The long dodecyl chain might influence the solubility and stability of these catalysts in different reaction media, an aspect that warrants thorough investigation. Furthermore, the development of heterogeneous catalysts by immobilizing this compound or its metal complexes on solid supports could offer advantages in terms of catalyst recovery and reusability nii.ac.jpresearchgate.net.
Advancements in Computational Predictions for this compound Systems
A significant area for future computational research is the modeling of self-assembly and interfacial behavior . Molecular dynamics (MD) simulations can be used to predict how this compound molecules arrange themselves at interfaces, such as an air-water interface or on a solid substrate. This is crucial for understanding the formation of monolayers and Langmuir-Blodgett films, which have potential applications in advanced materials mdpi.comnih.govarxiv.orgnih.gov. Computational studies can also predict the adsorption behavior of this compound on metal surfaces, providing a theoretical basis for its application as a corrosion inhibitor researchgate.net.
Furthermore, computational screening of this compound derivatives with different substituents on the benzylidene ring could accelerate the discovery of new compounds with enhanced properties for specific applications. For instance, quantum mechanical calculations can help in designing molecules with tailored electronic properties for use in optoelectronic devices.
| Computational Method | Predicted Properties of this compound Systems | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity, spectroscopic properties. | Catalyst design, sensor development. |
| Molecular Dynamics (MD) | Self-assembly, interfacial behavior, adsorption on surfaces. | Monolayer and thin film formation, corrosion inhibition. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with biological macromolecules. | Drug delivery, biocidal activity. |
Novel Applications in Advanced Materials Science and Environmental Remediation Strategies
The unique structure of this compound opens up possibilities for its use in advanced materials and environmental applications. One of the most promising areas is in the development of liquid crystals . Schiff bases with long alkyl chains are known to exhibit liquid crystalline properties, and the mesomorphic behavior of this compound and its derivatives is a fertile ground for investigation nih.govresearchgate.netkoyauniversity.orgrdd.edu.iq. The ability to form ordered phases under specific temperature ranges could be exploited in the fabrication of displays, optical switches, and other smart materials.
In the domain of environmental remediation , this compound shows potential as a corrosion inhibitor. The nitrogen atom in the imine group can adsorb onto metal surfaces, while the long dodecyl chain can form a hydrophobic barrier, protecting the metal from corrosive agents. Research on the closely related N-benzylidene-4-dodecylaniline has demonstrated its effectiveness in protecting copper from corrosion. Future work could focus on evaluating the performance of this compound on different metals and in various corrosive environments.
Moreover, the ability of Schiff bases to form complexes with heavy metal ions suggests a potential application for this compound in wastewater treatment mdpi.com. It could be used as an extractant or as part of a membrane to selectively remove toxic metal ions from contaminated water sources. The long alkyl chain would enhance its solubility in organic phases, making it suitable for liquid-liquid extraction processes.
| Potential Application Area | Underlying Property of this compound | Research Focus |
| Liquid Crystals | Anisotropic molecular shape, potential for self-organization. | Synthesis of derivatives and characterization of mesophases. |
| Corrosion Inhibition | Adsorption via imine nitrogen, hydrophobic alkyl chain. | Performance evaluation on various metals and in different environments. |
| Heavy Metal Ion Removal | Complexation with metal ions via the imine group. | Development of extraction or membrane-based separation processes. |
| Self-Assembled Monolayers | Amphiphilic nature. | Formation and characterization of Langmuir-Blodgett films for surface modification. mdpi.comarxiv.orgnih.govresearchgate.net |
Q & A
Basic: What are the recommended spectroscopic techniques for confirming the structural integrity of N-Benzylidenedodecylamine?
Answer:
To validate the molecular structure, use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FT-IR) . For NMR, compare chemical shifts with theoretical predictions (e.g., δ ~7.3 ppm for benzyl protons, δ ~3.5 ppm for amine protons). FT-IR should confirm the imine bond (C=N stretch ~1640–1690 cm⁻¹) and alkyl chain vibrations (~2850–2960 cm⁻¹). Cross-validate results with High-Resolution Mass Spectrometry (HRMS) for molecular ion peaks .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimize the Schiff base condensation reaction between dodecylamine and benzaldehyde. Key parameters:
- Solvent choice : Use anhydrous ethanol or methanol to minimize side reactions.
- Catalyst : Add a catalytic amount of acetic acid (0.1–1 mol%) to accelerate imine formation.
- Temperature : Reflux at 70–80°C for 4–6 hours under nitrogen to prevent oxidation.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How should researchers address discrepancies in reported solubility data for this compound across different solvents?
Answer:
Discrepancies may arise from variations in crystallinity , hydration states , or impurities . Methodological steps:
Standardize solvent preparation : Use HPLC-grade solvents and degas to remove dissolved oxygen.
Quantitative analysis : Conduct gravimetric solubility tests at controlled temperatures (e.g., 25°C ± 0.1°C).
Cross-validate : Compare results with computational solubility predictions (e.g., COSMO-RS models).
Report conditions : Specify solvent batch, temperature, and equilibration time to ensure reproducibility .
Advanced: What experimental strategies can resolve conflicting data on the thermal stability of this compound in catalytic applications?
Answer:
Conflicting thermal stability data may stem from differences in atmosphere (air vs. inert gas) or heating rates . To resolve:
Thermogravimetric Analysis (TGA) : Perform under nitrogen and air at 5°C/min to identify decomposition thresholds.
Differential Scanning Calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events.
In situ FT-IR : Monitor structural changes (e.g., C=N bond cleavage) during heating.
Publish raw TGA/DSC curves and baseline corrections to enable direct comparisons .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS guidelines for emergency procedures and toxicity data .
Advanced: How can researchers design experiments to evaluate the surfactant properties of this compound in aqueous systems?
Answer:
Critical Micelle Concentration (CMC) determination : Use surface tension measurements (Wilhelmy plate method) or conductivity titration.
Dynamic Light Scattering (DLS) : Measure micelle size distribution at varying concentrations.
Thermodynamic analysis : Calculate Gibbs free energy of micellization (ΔG°mic) using CMC data.
Control pH (e.g., 6–8) and ionic strength (NaCl 0.1 M) to mimic physiological conditions .
Basic: What chromatographic methods are suitable for quantifying trace impurities in this compound?
Answer:
- HPLC-UV : Use a C18 column with acetonitrile/water (70:30 v/v) at 1 mL/min; monitor at 254 nm.
- Gas Chromatography (GC-MS) : Derivatize with BSTFA for volatility; compare retention times with standards.
- Limit of Detection (LOD) : Validate using spiked samples (0.1–1% impurity levels) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) during synthesis.
- Quality Control (QC) : Enforce strict specifications for raw materials (e.g., dodecylamine ≥99%, benzaldehyde ≥98%).
- Statistical Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
